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Furfuryl 2-methylbutyrate

Flavor formulation Specific gravity Volumetric metering

Furfuryl 2-methylbutyrate (FL-no: 13.127; CAS 13678-61-0) is a branched-chain fatty acid ester belonging to the furfuryl alcohol-derived ester subclass within the broader family of furan derivative flavoring substances evaluated under EFSA Flavouring Group Evaluation 13 (FGE.13). It is a racemic mixture of (R)- and (S)-enantiomers of furan-2-ylmethyl 2-methylbutanoate, with molecular formula C₁₀H₁₄O₃ and molecular weight 182.22 g/mol.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 13678-61-0
Cat. No. B079214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryl 2-methylbutyrate
CAS13678-61-0
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OCC1=CC=CO1
InChIInChI=1S/C10H14O3/c1-3-8(2)10(11)13-7-9-5-4-6-12-9/h4-6,8H,3,7H2,1-2H3
InChIKeyFWHTZOMSKMABHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furfuryl 2-Methylbutyrate (CAS 13678-61-0): Physicochemical Identity and Regulatory Classification for Flavor Procurement


Furfuryl 2-methylbutyrate (FL-no: 13.127; CAS 13678-61-0) is a branched-chain fatty acid ester belonging to the furfuryl alcohol-derived ester subclass within the broader family of furan derivative flavoring substances evaluated under EFSA Flavouring Group Evaluation 13 (FGE.13) [1]. It is a racemic mixture of (R)- and (S)-enantiomers of furan-2-ylmethyl 2-methylbutanoate, with molecular formula C₁₀H₁₄O₃ and molecular weight 182.22 g/mol [2]. The compound is registered as a flavoring agent under the EU Union List (DG SANTE Food Flavourings 13.127) and has been evaluated as of no safety concern at current dietary intake levels via the MSDI approach [1]. It has been reported as a naturally occurring volatile constituent in roasted coffee [3], providing a basis for natural flavor labeling considerations in certain applications.

Why Furfuryl 2-Methylbutyrate Cannot Be Readily Substituted by Other Furfuryl Esters in Flavor Formulations


Furfuryl esters as a class share the furfuryl alcohol-derived core structure, yet systematic variation of the acyl chain — including chain length, branching pattern, and stereochemistry — produces quantifiably distinct physicochemical property profiles that directly govern flavor release kinetics, thermal stability, and regulatory exposure ceilings [1]. Within the FGE.13 subgroup of non-sulfur-containing furan derivatives structurally related to furfuryl alcohol, the 2-methylbutyrate ester (FL-no: 13.127) differs from its closest in-class neighbors — furfuryl butyrate (FL-no: 13.130), furfuryl isobutyrate (FL-no: 13.133), and furfuryl isovalerate (FL-no: 13.057) — by measurable margins in specific gravity, boiling point, octanol-water partition coefficient, and Cramer classification [1][2]. These differences are not cosmetic; they translate into divergent behavior in multi-phase food systems, differential thermal processing survivability, and distinct regulatory intake ceilings that constrain permissible use levels. The quantitative evidence below demonstrates that interchange without reformulation is likely to alter both organoleptic performance and regulatory compliance.

Furfuryl 2-Methylbutyrate: Quantitative Differentiation Evidence Against Closest Furfuryl Ester Analogs


Specific Gravity: ~4% Lower Density vs. Furfuryl Butyrate Enabling Different Formulation Handling and Volumetric Dosing

Furfuryl 2-methylbutyrate exhibits a specific gravity of 1.009–1.015 at 25 °C [1]. This is approximately 4.0–4.2% lower than the specific gravity of furfuryl butyrate (CAS 623-21-2), which ranges from 1.051 to 1.057 at 25 °C [2]. The lower density arises from the additional methyl branch on the acyl chain and the higher carbon number (C₁₀ vs. C₉), which reduces intermolecular packing efficiency. This difference is material for volumetric metering systems where mass-per-unit-volume calibration directly affects dosing accuracy and batch-to-batch consistency.

Flavor formulation Specific gravity Volumetric metering Density-dependent blending

Boiling Point: ~60 °C Margin vs. Furfuryl Isobutyrate for Thermally Processed Food Applications

Furfuryl 2-methylbutyrate has an estimated boiling point of 263 °C at 760 mmHg [1]. This is approximately 59–60 °C higher than that of furfuryl isobutyrate (CAS 6270-55-9), which boils at 203–204 °C at 760 mmHg [2]. The 2-methylbutyrate ester's higher boiling point is attributed to its greater molecular weight (182.22 vs. 168.19 g/mol) and the linear extension of the acyl chain beyond the branching point, which increases van der Waals contact surface area relative to the symmetrically branched isobutyrate. For a formulator selecting between these esters for baked goods, retorted products, or extrusion-processed foods where processing temperatures may exceed 200 °C, this differential directly affects aroma volatile retention during thermal processing.

Thermal stability Boiling point Retort processing Baked goods flavor

Octanol-Water Partition Coefficient (logP): Enhanced Lipophilicity vs. Furfuryl Butyrate Governing Flavor Partitioning in Emulsions

Furfuryl 2-methylbutyrate has an estimated logP (o/w) of 2.50 [1]. This is approximately 0.38 log units higher than furfuryl butyrate (CAS 623-21-2), which has an estimated logP of 2.12 . This difference corresponds to a roughly 2.4-fold greater partitioning into the lipid phase at equilibrium. The higher logP arises from the additional methyl substituent on the α-carbon of the acyl chain, which increases overall hydrophobicity. In emulsified food systems (dressings, sauces, dairy-based beverages), this differential directly affects the relative distribution of the aroma compound between the aqueous and lipid phases, altering both the headspace concentration at equilibrium and the temporal perception profile during consumption.

Flavor partitioning logP Emulsion stability Fat-water distribution

Regulatory Intake Ceiling (MSDI) and Cramer Classification: Higher MSDI Headroom and Class III vs. Class II Designation Relative to Furfuryl Butyrate

Under the EFSA MSDI (Maximised Survey-derived Daily Intake) approach, furfuryl 2-methylbutyrate (FL-no: 13.127) has an EU MSDI of 0.73 μg/capita/day and is classified as Cramer Class III [1]. By contrast, furfuryl butyrate (FL-no: 13.130) has an MSDI of only 0.24 μg/capita/day and is classified as Cramer Class II [1]. The 3-fold higher MSDI value for the 2-methylbutyrate ester reflects its greater surveyed volume of use across food categories. Additionally, the Class III designation (higher structural complexity) means the compound is evaluated against a more conservative toxicological threshold of concern (90 μg/person/day for Class III vs. 540 μg/person/day for Class II) [2]. Despite the more stringent class, furfuryl 2-methylbutyrate's adequate margin between its MSDI (0.73) and the Class III TTC threshold means it carries no safety concern at current intake levels — but its higher surveyed use volume provides procurement teams with greater documented exposure headroom for new product development submissions.

Regulatory compliance MSDI Cramer class Use-level ceiling EFSA safety evaluation

Stereochemistry: Racemic 2-Methylbutyrate Moiety vs. Achiral Analogs — Implications for Analytical Specification and Enantiomer-Selective Flavor Perception

Furfuryl 2-methylbutyrate is explicitly specified as a racemate by EFSA/JECFA [1]. The chiral center at the 2-position of the 2-methylbutyrate moiety generates (R)- and (S)-enantiomers. Published enantiomer-specific studies on the structurally related methyl and ethyl 2-methylbutyrate esters have demonstrated that the (R)- and (S)-forms exhibit significantly different odor profiles and odor detection thresholds [2]. By contrast, the closest furfuryl ester analogs — furfuryl butyrate (straight-chain, achiral), furfuryl isobutyrate (symmetrical branching, achiral), and furfuryl isovalerate (branching at the 3-position, achiral) — lack a stereogenic center entirely. This means furfuryl 2-methylbutyrate is the only compound among its closest furfuryl ester comparators that carries an analytically verifiable chiral specification (racemate) as part of its regulatory identity.

Chiral analysis Racemate specification Enantiomer Flavor authenticity Quality control

Furfuryl 2-Methylbutyrate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Thermally Processed Coffee and Roasted Nut Flavors Requiring High-Temperature Flavor Retention

The boiling point of furfuryl 2-methylbutyrate (263 °C) is approximately 60 °C higher than that of furfuryl isobutyrate (203–204 °C), as established in Evidence Item 2 . This makes it the preferred furfuryl ester for flavor systems destined for roasting, baking, or retorting operations where processing temperatures routinely exceed 200 °C. The compound's reported natural occurrence in roasted coffee [1] further supports its authenticity in coffee-type flavor formulations, where lower-boiling furfuryl esters (e.g., furfuryl isobutyrate at 203 °C) would exhibit greater evaporative loss and reduced final-product impact. Procurement teams formulating heat-processed coffee, cocoa, or roasted nut flavors should prioritize furfuryl 2-methylbutyrate over furfuryl isobutyrate when thermal survivability is a critical-to-quality parameter.

Low-Fat and Fat-Reduced Emulsion Systems Requiring Controlled Aroma Partitioning

The ~2.4-fold higher lipophilicity (logP 2.50 vs. 2.12 for furfuryl butyrate) documented in Evidence Item 3 positions furfuryl 2-methylbutyrate as the more suitable candidate for low-fat or fat-reduced emulsion-based products (e.g., light dressings, reduced-fat dairy beverages). In such systems, where the lipid phase volume is constrained, a more lipophilic aroma compound will partition more efficiently into the available fat fraction, maintaining adequate flavor impact at lower total flavor loading. Conversely, in full-fat systems, the higher logP may necessitate reformulation to avoid excessive retention in the lipid phase and delayed flavor perception. This evidence-based partitioning differential allows formulators to make a deliberate, quantitative selection between furfuryl 2-methylbutyrate and furfuryl butyrate based on the fat content of the target food matrix [1].

High-Volume Flavor Applications Requiring Maximized Regulatory Exposure Headroom

With an EU MSDI of 0.73 μg/capita/day — three times that of furfuryl butyrate (0.24 μg/capita/day) and thirty times that of furfuryl isovalerate (0.024 μg/capita/day) — furfuryl 2-methylbutyrate offers the widest documented use-level headroom among the branched furfuryl esters, as quantified in Evidence Item 4 . For product developers planning high-consumption categories (e.g., carbonated soft drinks, ready-to-drink beverages, confectionery) where per capita intake estimates may approach MSDI ceilings, selecting furfuryl 2-methylbutyrate over furfuryl butyrate provides a 3× buffer against exceeding the TTC threshold during EFSA or JECFA exposure assessments. This directly translates to reduced regulatory risk and faster dossier preparation for new market entries [1].

Authenticity-Verified Flavor Ingredients Requiring Chiral Purity Documentation

As the only furfuryl ester within the FGE.13 Subgroup Ia bearing a stereogenic center with an explicit racemate specification , furfuryl 2-methylbutyrate offers procurement and quality assurance teams an additional dimension of analytical traceability unavailable for achiral analogs such as furfuryl butyrate, isobutyrate, or isovalerate. The documented enantiomer-specific differences in odor character and threshold for analogous 2-methylbutyrate esters [1] mean that the (R)/(S) enantiomeric ratio of incoming material is a meaningful quality attribute. Chiral GC or HPLC verification of the ~50:50 racemic ratio serves as both a purity check and an authenticity marker, helping to distinguish legitimate synthetic material from non-compliant or adulterated sources. This is particularly relevant for procurement in regulated markets where full analytical documentation of stereochemical identity is required for flavor ingredient registrations.

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